molecular formula C8H11N3S B15269003 Trimethylpyrazine-2-carbothioamide

Trimethylpyrazine-2-carbothioamide

Cat. No.: B15269003
M. Wt: 181.26 g/mol
InChI Key: QCCNRSNQNYBRHX-UHFFFAOYSA-N
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Description

Trimethylpyrazine-2-carbothioamide (TPCT) is a pyrazine derivative featuring a pyrazine core substituted with three methyl groups and a carbothioamide (-C(S)NH₂) moiety at the 2-position. Pyrazine derivatives are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their roles in pharmaceuticals, agrochemicals, and materials science . The carbothioamide group enhances metal-binding capabilities, making such compounds candidates for antimicrobial and anticancer applications .

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

N,N,3-trimethylpyrazine-2-carbothioamide

InChI

InChI=1S/C8H11N3S/c1-6-7(8(12)11(2)3)10-5-4-9-6/h4-5H,1-3H3

InChI Key

QCCNRSNQNYBRHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(=S)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylpyrazine-2-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of chalcones with thiosemicarbazide in the presence of acetic acid as a solvent . This method allows for the formation of pyrazoline derivatives, which can be further modified to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes. Bacillus amyloliquefaciens, isolated from Daqu, has been used to produce trimethylpyrazine through fermentation . The optimization of fermentation conditions, such as temperature, bottle capacity, and water addition, has been shown to significantly increase the yield of trimethylpyrazine.

Chemical Reactions Analysis

Types of Reactions

Trimethylpyrazine-2-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trimethylpyrazine-2-carbothioamide involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to DNA and induce apoptosis in cancer cells . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

  • Pyrazine-2-carbothioamide (PCT) : Lacks methyl groups but shares the pyrazine core and carbothioamide substituent at position 2. Its structure has been validated via LC-MS and NMR .
  • Tetramethylpyrazine (TMP) : Contains four methyl groups on the pyrazine ring but lacks the carbothioamide group. TMP is widely used in industrial applications due to its stability and aromatic properties .
  • (E)-2-(Pyridin-2-ylmethylene)hydrazinecarbothioamide : Features a pyridine ring conjugated with a hydrazinecarbothioamide group, synthesized via condensation of 2-pyridinecarboxaldehyde and thiosemicarbazide .
  • 2-(3-Pyridinylmethylene)hydrazinecarbothioamide (CAS 555-90-8) : Includes a pyridine-3-yl substituent, differing in regiochemistry from TPCT .
Table 1: Structural Comparison of Pyrazine and Related Derivatives
Compound Core Structure Substituents Functional Groups Key Applications
TPCT (hypothetical) Pyrazine 3 methyl groups, 2-carbothioamide -C(S)NH₂, -CH₃ Pharmaceutical research
Pyrazine-2-carbothioamide Pyrazine 2-carbothioamide -C(S)NH₂ Antimicrobial agents
Tetramethylpyrazine (TMP) Pyrazine 4 methyl groups -CH₃ Industrial synthesis
(E)-2-(Pyridin-2-ylmethylene)hydrazinecarbothioamide Pyridine Pyridin-2-yl, hydrazinecarbothioamide -N-NH-C(S)NH₂ Electrochemical sensors

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